2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine
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Overview
Description
2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 2,6-dichloroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to facilitate the formation of the morpholine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichlorophenyl group to a less oxidized state.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced dichlorophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenyl isothiocyanate
- 2,6-Dichlorophenylacetic acid
- 2,6-Dichlorophenylboronic acid
Uniqueness
2-(2,6-Dichlorophenyl)-5,5-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2)7-16-10(6-15-12)11-8(13)4-3-5-9(11)14/h3-5,10,15H,6-7H2,1-2H3 |
InChI Key |
YARQDPZJKZKBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
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